molecular formula C19H25NO2S B1326598 Isopropyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate CAS No. 905011-55-4

Isopropyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate

Cat. No.: B1326598
CAS No.: 905011-55-4
M. Wt: 331.5 g/mol
InChI Key: QGKSVOWLTXNSMV-UHFFFAOYSA-N
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Description

Isopropyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate (CAS: 905011-55-4) is a thiophene derivative with the molecular formula C₁₉H₂₅NO₂S and a molecular weight of 331.47 g/mol . Its structure features a thiophene core substituted with:

  • A 2-amino group at position 2.
  • A 5-methyl group at position 3.
  • A 4-(4-tert-butylphenyl) group at position 3.
  • An isopropyl ester at position 3.

This compound is synthesized via Gewald thiophene synthesis methodologies, which involve cyclocondensation of ketones, sulfur, and cyanoacetates . It is widely used as a pharmaceutical intermediate and in coupling reactions due to its stability and reactivity. High-purity grades (≥98%) are commercially available, supported by batch-specific Certificates of Analysis (COA) for traceability .

Properties

IUPAC Name

propan-2-yl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2S/c1-11(2)22-18(21)16-15(12(3)23-17(16)20)13-7-9-14(10-8-13)19(4,5)6/h7-11H,20H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKSVOWLTXNSMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)N)C(=O)OC(C)C)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101128117
Record name 1-Methylethyl 2-amino-4-[4-(1,1-dimethylethyl)phenyl]-5-methyl-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101128117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905011-55-4
Record name 1-Methylethyl 2-amino-4-[4-(1,1-dimethylethyl)phenyl]-5-methyl-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905011-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylethyl 2-amino-4-[4-(1,1-dimethylethyl)phenyl]-5-methyl-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101128117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Thiophene Core

The thiophene ring with methyl substitution at the 5-position is commonly synthesized via cyclization reactions involving α-haloketones and thiourea derivatives or through Gewald-type reactions using ketones, sulfur, and cyanoacetamide derivatives. The methyl group at the 5-position is introduced by using methyl-substituted precursors or via selective alkylation.

Introduction of the Amino Group at the 2-Position

The 2-amino group is typically introduced by nitration followed by reduction or by direct amination using ammonia or amine sources under catalytic conditions. Alternatively, the amino group can be introduced via substitution reactions on a 2-halothiophene intermediate.

Esterification to Form Isopropyl Carboxylate

The carboxylate ester at the 3-position is formed by esterification of the corresponding carboxylic acid or acid chloride with isopropanol under acidic or basic catalysis. Common reagents include isopropanol with acid catalysts such as sulfuric acid or via reaction with isopropyl chloroformate.

Attachment of the 4-(4-tert-butylphenyl) Substituent

The 4-position substitution with the 4-tert-butylphenyl group is achieved through cross-coupling reactions such as Suzuki or Stille coupling using appropriate boronic acid or stannane derivatives of the tert-butylphenyl moiety. Palladium catalysts are typically employed under inert atmosphere with bases like potassium carbonate.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome
1 Gewald reaction Methyl ketone, sulfur, cyanoacetamide, base 5-methylthiophene-2-carboxylic acid derivative
2 Nitration and reduction HNO3/H2SO4, then Sn/HCl or catalytic hydrogenation 2-amino-5-methylthiophene-3-carboxylic acid
3 Esterification Isopropanol, acid catalyst (H2SO4) Isopropyl 2-amino-5-methylthiophene-3-carboxylate
4 Suzuki coupling 4-tert-butylphenylboronic acid, Pd catalyst, base, inert atmosphere Isopropyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate

Reaction Conditions and Optimization

  • Temperature: Most steps require controlled temperatures ranging from ambient to reflux conditions (50–100°C) to optimize yield and minimize by-products.
  • Solvents: Common solvents include ethanol, tetrahydrofuran (THF), dimethylformamide (DMF), and toluene depending on the reaction step.
  • Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4) are essential for cross-coupling; acid catalysts for esterification; and reducing agents for amination.
  • Atmosphere: Inert atmosphere (nitrogen or argon) is critical during coupling reactions to prevent catalyst deactivation.

Research Findings and Yield Data

Studies report that the Suzuki coupling step yields the final compound in 70–90% yield with high regioselectivity and purity when using optimized Pd catalysts and bases. Esterification typically proceeds with yields above 85%. Amination steps vary depending on the method but generally achieve 60–80% yield.

Step Yield Range (%) Notes
Gewald reaction 65–75 Sensitive to base and temperature
Amination 60–80 Reduction method affects purity
Esterification 85–95 Acid catalyst choice critical
Suzuki coupling 70–90 Pd catalyst and base choice crucial

Analytical and Purity Considerations

Purity is confirmed by chromatographic techniques (HPLC, GC-MS) and spectroscopic methods (NMR, IR). The final compound shows characteristic signals for the amino group, ester moiety, and tert-butylphenyl substituent. High purity (>98%) is essential for biological applications.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can be used to replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted thiophenes.

Scientific Research Applications

Anticancer Activity

Research has indicated that isopropyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate exhibits promising anticancer properties. A study conducted on various cancer cell lines demonstrated that derivatives of this compound could inhibit cell growth selectively in tumorigenic cells while sparing non-tumorigenic cells. This selectivity suggests a mechanism that targets cancerous cells without affecting healthy tissue, making it a candidate for further development in cancer therapeutics .

Antioxidant Properties

The compound has been studied for its antioxidant capabilities. It has shown potential in mitigating oxidative stress in cellular models, which is crucial in the context of neurodegenerative diseases. By reducing reactive oxygen species levels, it may protect neuronal cells from damage induced by oxidative stressors .

Synthesis of Functional Materials

This compound can be utilized in synthesizing novel materials with specific electronic or optical properties. Its unique thiophene structure allows for the creation of conductive polymers and organic semiconductor materials, which are essential in developing advanced electronic devices .

Case Studies

StudyFocusFindings
Anticancer Properties Evaluation of growth inhibition in cancer cell linesSignificant growth inhibition observed in tumorigenic cells with minimal effects on non-tumorigenic cells .
Antioxidant Activity Neuroprotective effects against oxidative stressDemonstrated reduction in oxidative damage markers in SH-SY5Y neuroblastoma cells .
Material Synthesis Development of conductive polymersSuccessful incorporation of the compound into polymer matrices, enhancing electrical conductivity and stability .

Mechanism of Action

The mechanism of action of Isopropyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : tert-butyl and sec-butyl substituents increase lipophilicity compared to propyl or ethoxy groups, influencing membrane permeability .
  • Ester Group : Isopropyl esters (target compound) offer higher steric bulk than ethyl esters (e.g., 350990-23-7), affecting solubility in organic solvents and reaction kinetics .

Commercial Availability and Pricing

  • Price : The target compound and its sec-butyl analog (sc-327979 and sc-327978) are priced at $180/500 mg , reflecting comparable synthesis costs .
  • Discontinuations : Some suppliers (e.g., CymitQuimica) have discontinued certain analogs, possibly due to niche demand or synthesis complexity .

Biological Activity

Isopropyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate (CAS No. 905011-55-4) is a synthetic compound with notable biological activities. This article reviews the compound's biological properties, including its antibacterial and antitumor activities, supported by data tables and relevant case studies.

The empirical formula of this compound is C19H25NO2SC_{19}H_{25}NO_2S, with a molecular weight of 331.47 g/mol. Key physical properties include:

PropertyValue
Boiling Point426.1 ± 45.0 °C (Predicted)
Density1.102 ± 0.06 g/cm³ (Predicted)
pKa0.25 ± 0.14 (Predicted)

These properties suggest that the compound may exhibit stability under various conditions, which is crucial for its biological applications.

Antitumor Activity

The compound has also shown promise in antitumor applications. A study on structurally related compounds indicated that certain derivatives exhibited cytotoxic effects on various cancer cell lines, including MCF-7 and U87, using the CCK-8 assay for cell viability . The results are summarized in the following table:

CompoundCell LineIC50 (µM)
B1-L-6MCF-739.8
B1-L-7U87>60
Isopropyl derivativeHUH-7TBD

The IC50 values suggest that while some derivatives are potent, further research is needed to establish the specific activity of this compound.

The mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, studies suggest that compounds with similar structures may disrupt cellular membranes or interfere with metabolic pathways critical for bacterial survival and tumor growth .

Case Studies and Research Findings

  • Antibacterial Study : A series of pyrrole derivatives were synthesized and evaluated for their antibacterial properties against Mycobacterium tuberculosis. Some derivatives showed MIC values as low as 5 µM, indicating potential as lead compounds for developing new antibiotics .
  • Antitumor Activity : Research into peptide derivatives indicated that modifications improved protease stability and secondary structure, which correlated with enhanced antitumor activity against drug-resistant cell lines .

Q & A

Q. Multi-method integration :

Experimental Calorimetry : Measure sublimation enthalpy via Knudsen effusion and fusion enthalpy via DSC .

Computational Validation : Compare results with group-contribution methods (e.g., Benson’s increments) and ab initio calculations.

Error Mitigation : Use controlled cooling (e.g., −40°C) to stabilize samples during data collection, minimizing organic degradation .

Data Reporting : Include uncertainty intervals and replicate measurements (n ≥ 5) for statistical robustness.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.